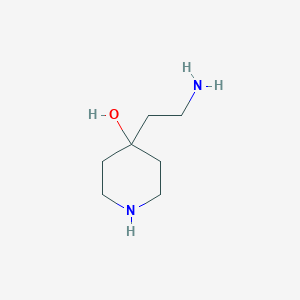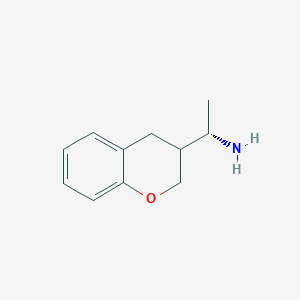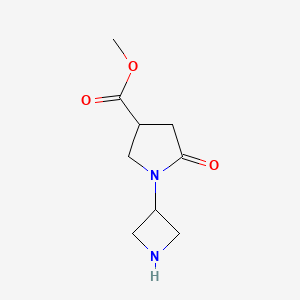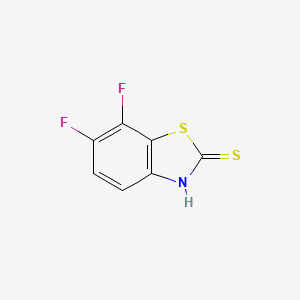
2-(3-Iodophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodophenyl)acetaldehyde is an organic compound with the molecular formula C8H7IO It is a derivative of acetaldehyde where the hydrogen atom on the phenyl ring is substituted with an iodine atom at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(3-Iodophenyl)acetaldehyde can be synthesized through several methods. One common approach involves the iodination of phenylacetaldehyde. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the meta position of the phenyl ring.
Another method involves the use of a Grignard reagent. In this approach, 3-iodobenzyl chloride is reacted with magnesium to form the corresponding Grignard reagent, which is then treated with formaldehyde to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient and controlled introduction of the iodine atom. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Iodophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), other nucleophiles
Major Products Formed
Oxidation: 3-Iodobenzoic acid
Reduction: 2-(3-Iodophenyl)ethanol
Substitution: 2-(3-Azidophenyl)acetaldehyde
Wissenschaftliche Forschungsanwendungen
2-(3-Iodophenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Iodophenyl)acetaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles such as amines or thiols. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
The iodine atom can also participate in halogen bonding interactions, which can influence the compound’s binding affinity and specificity for molecular targets. These interactions are important in the development of pharmaceuticals and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
2-(3-Iodophenyl)acetaldehyde can be compared with other similar compounds, such as:
2-(2-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the ortho position. This positional difference can lead to variations in reactivity and applications.
2-(4-Iodophenyl)acetaldehyde: Similar structure but with the iodine atom at the para position. This compound may exhibit different chemical and biological properties due to the different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C8H7IO |
|---|---|
Molekulargewicht |
246.04 g/mol |
IUPAC-Name |
2-(3-iodophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7IO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 |
InChI-Schlüssel |
YPOJYBLCPQSKRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)

![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13171861.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)


![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)




![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)

